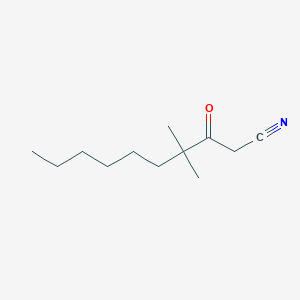

4,4-Dimethyl-3-oxodecanenitrile

Description

4,4-Dimethyl-3-oxopentanenitrile (CAS: 59997-51-2) is a nitrile-containing organic compound characterized by a ketone group at the third carbon and two methyl groups at the fourth carbon of a pentane backbone. Its molecular formula is C₇H₁₁NO, with a molecular weight of 141.17 g/mol. This compound is widely employed in organic synthesis due to its dual functional groups (nitrile and ketone), which enable diverse reactivity in condensation, nucleophilic addition, and cyclization reactions . It serves as a critical intermediate for synthesizing amino acids, esters, and heterocyclic compounds, and is also studied for its role in catalytic optimization and reaction pathway efficiency .

Properties

CAS No. |

112191-61-4 |

|---|---|

Molecular Formula |

C12H21NO |

Molecular Weight |

195.30 g/mol |

IUPAC Name |

4,4-dimethyl-3-oxodecanenitrile |

InChI |

InChI=1S/C12H21NO/c1-4-5-6-7-9-12(2,3)11(14)8-10-13/h4-9H2,1-3H3 |

InChI Key |

VPPUBTQWISEIRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The chemical similarity of 4,4-Dimethyl-3-oxopentanenitrile to other nitriles and ketone-bearing compounds is evaluated using computational and experimental metrics (e.g., Tanimoto similarity scores) . Below is a comparative analysis:

Key Compounds for Comparison

3-Cyclopropyl-3-oxopropanenitrile (CAS: 118431-88-2; Similarity: 0.91)

- Structure : Features a cyclopropyl substituent instead of dimethyl groups.

- Reactivity : The strained cyclopropane ring enhances electrophilicity at the ketone, favoring ring-opening reactions. However, steric hindrance reduces nucleophilic accessibility compared to 4,4-dimethyl derivatives .

- Applications : Used in synthesizing cyclopropane-containing pharmaceuticals.

2,2-Dimethyl-3-oxobutanenitrile (CAS: 37719-02-1; Similarity: 0.86)

- Structure : Shorter carbon chain (butane backbone) with dimethyl groups at the second carbon.

- Reactivity : The proximity of methyl groups to the ketone increases steric hindrance, limiting its utility in large-molecule synthesis.

- Applications : Primarily employed in small-molecule derivatization for agrochemicals .

4,4-DIMETHYL-3-OXOPENTANAL (CAS: 23459-13-4)

- Structure : Replaces the nitrile group with an aldehyde (-CHO).

- Reactivity : The aldehyde group is more electrophilic than nitrile, making it prone to oxidation and nucleophilic attacks. This limits its stability under acidic conditions .

- Applications : Used in flavoring agents and polymer crosslinking.

Data Table: Comparative Analysis of Structural and Functional Properties

| Compound | CAS No. | Molecular Formula | Similarity Score | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 4,4-Dimethyl-3-oxopentanenitrile | 59997-51-2 | C₇H₁₁NO | 0.95 (self-reference) | Nitrile, Ketone | Amino acid synthesis, catalysis studies |

| 3-Cyclopropyl-3-oxopropanenitrile | 118431-88-2 | C₆H₇NO | 0.91 | Nitrile, Ketone, Cyclopropane | Pharmaceutical intermediates |

| 2,2-Dimethyl-3-oxobutanenitrile | 37719-02-1 | C₆H₉NO | 0.86 | Nitrile, Ketone | Agrochemical derivatives |

| 4,4-DIMETHYL-3-OXOPENTANAL | 23459-13-4 | C₇H₁₂O₂ | 0.57 | Aldehyde, Ketone | Flavoring agents, polymer chemistry |

Similarity scores derived from structural fingerprint analysis (Tanimoto index) .

Q & A

Q. What are the standard synthetic routes for 4,4-Dimethyl-3-oxodecanenitrile, and how can reaction conditions be optimized?

this compound can be synthesized via condensation reactions or nucleophilic additions, leveraging its ketone and nitrile functional groups. A common approach involves reacting acrylonitrile derivatives with ketones under basic or acidic conditions. Optimization factors include solvent polarity (e.g., dichloromethane or THF), temperature control (20–80°C), and catalysts (e.g., pyridine or Lewis acids). Reproducibility requires meticulous documentation of stoichiometry, purity of starting materials, and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- NMR : The ketone (δ ~200–220 ppm in ) and nitrile (δ ~110–120 ppm in ) groups provide distinct signals.

- IR : Strong absorption bands for C≡N (~2240 cm) and C=O (~1700 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula (CHNO). Cross-reference with NIST spectral databases ensures accuracy .

Q. How can researchers ensure purity and assess potential byproducts during synthesis?

Use HPLC or GC-MS with polar stationary phases (e.g., C18 columns) to separate impurities. Thin-layer chromatography (TLC) with UV visualization provides rapid purity checks. Quantify byproducts via integration of chromatographic peaks and compare against certified reference materials .

Advanced Research Questions

Q. How do steric effects from the 4,4-dimethyl groups influence the compound’s reactivity in nucleophilic additions?

The geminal dimethyl groups create steric hindrance, reducing accessibility to the ketone carbonyl. This slows nucleophilic attack (e.g., Grignard reagents or hydride reductions) but enhances selectivity for less hindered sites. Computational studies (DFT) can model transition states to predict regioselectivity, while kinetic experiments under varying temperatures quantify steric effects .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data across studies?

Discrepancies often arise from divergent experimental conditions (e.g., solvent purity, moisture levels). To address this:

Q. How can computational methods (e.g., molecular dynamics simulations) predict biological interactions or catalytic applications?

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.

- DFT Calculations : Analyze electron density maps to identify reactive sites for catalysis (e.g., hydrogenation).

- MD Simulations : Simulate solvent interactions to optimize solubility or stability in formulation studies. PubChem’s 3D structure data (InChIKey: HKJVKIURQSVEQB-UHFFFAOYSA-N) serves as a starting point .

Q. What are the challenges in scaling up laboratory-scale synthesis for preclinical studies?

Critical issues include:

- Exothermicity Control : Use jacketed reactors to manage heat dissipation during nitrile formation.

- Byproduct Management : Implement inline purification (e.g., continuous distillation).

- Safety Protocols : Address nitrile toxicity via fume hoods and personal protective equipment (PPE), referencing SDS guidelines for related nitriles .

Methodological Guidance

Q. How should researchers design experiments to explore the compound’s role in heterocyclic synthesis?

Q. What experimental controls are essential for kinetic studies of its degradation under acidic/basic conditions?

Q. How can researchers validate hypotheses about its role in multi-step organic syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.